4-Amino-1-(3,5-difluorophenyl)-7-(3-methoxyphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
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Overview
Description
4-Amino-1-(3,5-difluorophenyl)-7-(3-methoxyphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazoloquinoline core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(3,5-difluorophenyl)-7-(3-methoxyphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazoloquinoline core, followed by the introduction of the amino, difluorophenyl, and methoxyphenyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(3,5-difluorophenyl)-7-(3-methoxyphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Halogenated compounds and strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Amino-1-(3,5-difluorophenyl)-7-(3-methoxyphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-(3,5-difluorophenyl)-7-(3-methoxyphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Difluorophenyl)-3-(4-methoxyphenyl)urea: Shares similar functional groups but differs in the core structure.
5’-(4-Amino-3,5-difluorophenyl)-3,3’‘,5,5’‘-tetrafluoro-[1,1’3’,1’‘-terphenyl]-4,4’'-diamine: Contains similar amino and difluorophenyl groups but has a different overall structure.
Uniqueness
4-Amino-1-(3,5-difluorophenyl)-7-(3-methoxyphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is unique due to its pyrazoloquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H18F2N4O2 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
4-amino-1-(3,5-difluorophenyl)-7-(3-methoxyphenyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C23H18F2N4O2/c1-31-17-4-2-3-12(5-17)13-6-19-21(20(30)7-13)22(26)18-11-27-29(23(18)28-19)16-9-14(24)8-15(25)10-16/h2-5,8-11,13H,6-7H2,1H3,(H2,26,28) |
InChI Key |
MFJWZTRXUAHIJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC3=C(C(=O)C2)C(=C4C=NN(C4=N3)C5=CC(=CC(=C5)F)F)N |
Origin of Product |
United States |
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